
Rutin
概要
説明
準備方法
合成経路と反応条件: ルチンは、さまざまな方法で合成できます。 一般的な方法の1つは、そばの葉やエンジュの花芽などの植物源からの抽出です . 抽出方法は、エタノール抽出、熱水抽出、熱アルカリ溶液抽出、冷アルカリ溶液抽出、亜硫酸ナトリウム熱アルカリ溶液抽出などがあります .
工業生産方法: 工業的には、ルチンは、その溶解性とバイオアベイラビリティを高めるために、他の化合物との錯体化によって調製されることがよくあります。 たとえば、ルチンは、スプレー乾燥または凍結乾燥法を使用してキトオリゴ糖と錯体化することができます . これらの方法により、ルチンの水溶解性が向上し、苦味が軽減され、機能性食品への使用に適しています .
化学反応の分析
反応の種類: ルチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします . 抽出および分析中に、ルチンは、分解生成物とそのメチル誘導体を含む複数の化合物に変化する可能性があります .
一般的な試薬と条件: ルチンの抽出には、通常、メタノールとメタノール/水混合物が使用されます . 抽出時間、アルコール濃度、抽出液のpHなどの条件は、ルチンの変換と分解に大きな影響を与える可能性があります .
生成される主要な生成物: ルチンの反応から生成される主要な生成物には、さまざまな変換および分解生成物が含まれ、その一部は以前には報告されていません .
科学研究への応用
ルチンは、その生物活性により、幅広い科学研究への応用があります . 化学では、抗酸化剤および抗菌剤として使用されます . 生物学および医学では、ルチンは、コレステロール低下、神経保護効果、ナノ結晶として製剤化された場合の皮膚浸透性の強化の可能性について研究されています . さらに、ルチンは、食品業界で製品の栄養価を向上させるために使用されます .
科学的研究の応用
Pharmacological Properties
Rutin exhibits a wide array of pharmacological effects, which can be categorized as follows:
- Antioxidant Activity : this compound is known to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property is crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases .
- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2. This action suggests its potential use in treating inflammatory conditions .
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative damage and apoptosis. It enhances the production of neurotrophic factors, making it a candidate for managing neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties against various pathogens, indicating its potential as a natural antimicrobial agent .
Clinical Applications
This compound's clinical applications are supported by numerous studies:
Cardiovascular Health
This compound has been shown to improve endothelial function by augmenting nitric oxide production, which can lead to better vascular health. A study indicated that this compound supplementation significantly reduced blood pressure markers in patients with type 2 diabetes mellitus .
Diabetes Management
In diabetic models, this compound has demonstrated anti-diabetic effects by improving insulin sensitivity and modulating glucose uptake through the insulin signaling pathway. It has been suggested as an adjunct therapy for diabetes management .
Cancer Therapy
This compound exhibits anticarcinogenic properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown its effectiveness against various cancer types, including breast and prostate cancers .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Blood Pressure Reduction : A randomized controlled trial involving diabetic patients showed that this compound supplementation led to significant reductions in systolic blood pressure and improvements in quality of life indicators .
- Neuroprotective Effects in Alzheimer's Disease : In animal models of Alzheimer's disease, this compound administration resulted in decreased levels of beta-amyloid oligomers and improved cognitive function .
Summary Table of this compound Applications
作用機序
ルチンは、複数のメカニズムを通じてその効果を発揮します . フリーラジカルやさまざまなタンパク質系と相互作用して、抗酸化、抗炎症、抗アレルギー、抗腫瘍活性などを示します . ルチンは、細胞シグナル伝達経路の調節を通じて、細胞周期の進行を阻害し、アポトーシスを誘導し、血管新生を調節することができます . また、酸化ストレスと炎症に対抗することが知られています .
類似化合物の比較
ルチンは、ケルセチン、エピカテキン、タキシフォリンなどの他のフラボノイドと比較されることがよくあります . これらの化合物はすべて抗酸化特性を示しますが、ルチンは、その溶解性とバイオアベイラビリティに影響を与えるグリコシド構造により、ユニークです . たとえば、ルチンのアグリコンであるケルセチンは、ルチンよりも高い抗酸化活性を持っていますが、溶解性が低くなっています .
類似化合物のリスト:- ケルセチン
- エピカテキン
- エピガロカテキン
- プロシアニジンB2
- タキシフォリン
ルチンのユニークなグリコシド構造と、他の化合物との錯体を形成する能力は、さまざまな分野で多様な用途を持つ貴重な生物活性化合物となっています。
類似化合物との比較
Rutin is often compared with other flavonoids such as quercetin, epicatechin, and taxifolin . While all these compounds exhibit antioxidant properties, this compound is unique due to its glycoside structure, which influences its solubility and bioavailability . For instance, quercetin, the aglycone form of this compound, has higher antioxidant activity but lower solubility compared to this compound .
List of Similar Compounds:- Quercetin
- Epicatechin
- Epigallocatechin
- Procyanidin B2
- Taxifolin
This compound’s unique glycoside structure and its ability to form complexes with other compounds make it a valuable bioactive compound with diverse applications in various fields.
生物活性
Rutin, also known as vitamin P or quercetin-3-O-rutinoside, is a flavonoid glycoside found in various plants and is renowned for its diverse biological activities. This article provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation. For instance, in a study involving streptozotocin-induced diabetic rats, this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) and catalase activities .
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various models. In a rat model of sporadic dementia, this compound reduced neuroinflammation by downregulating glial fibrillary acidic protein and cyclooxygenase-2 levels . This anti-inflammatory action is beneficial in conditions like Alzheimer's disease, where inflammation plays a critical role in disease progression .
3. Neuroprotective Properties
This compound's neuroprotective effects have been extensively studied. It has demonstrated the ability to reduce ischemic neural apoptosis through modulation of the p53 pathway and enhancement of endogenous antioxidant defenses . Additionally, this compound has been reported to protect against neurodegenerative diseases by promoting brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptosis in neuronal cells .
Case Study: this compound in Alzheimer's Disease
In clinical studies, this compound administration resulted in significant improvements in cognitive function in patients with Alzheimer's disease by reducing β-amyloid oligomeric cytotoxicity and improving overall neuronal health .
4. Antidiabetic Activity
This compound has shown promise as an antidiabetic agent. It enhances insulin sensitivity and promotes glucose uptake in muscle cells through activation of calcium-dependent pathways . In diabetic animal models, this compound treatment led to significant reductions in fasting plasma glucose and glycosylated hemoglobin levels, indicating its potential for managing diabetes .
5. Anticancer Effects
Emerging research suggests that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It modulates several signaling pathways involved in cancer progression, including the PI3K/AKT pathway and JAK-STAT signaling . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Summary of Biological Activities
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-NVPNHPEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022326 | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.125 mg/mL | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153-18-4 | |
Record name | Rutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rutoside [INN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rutin exert its anti-thrombotic effects?
A1: this compound exhibits anti-thrombotic activity by inhibiting the enzyme Protein Disulfide Isomerase (PDI). [] Chelation of this compound with zinc ions has been shown to significantly enhance its inhibitory effect on PDI, thereby potentiating its anti-thrombotic activity without increasing bleeding risk. []
Q2: Can this compound impact androgen synthesis?
A2: Yes, research suggests that this compound can suppress androgen biosynthesis in Leydig cells. This occurs through multiple mechanisms, including inhibiting the transcript levels and protein expression of key enzymes involved in androgen synthesis like Scarb1, Cyp11a1, and Hsd3b1. [] Furthermore, this compound directly inhibits the activities of rat testicular CYP17A1, HSD17B3, and AKR1C14 enzymes, all crucial for androgen production. []
Q3: What are the potential benefits of this compound in Alzheimer's disease?
A3: Studies on TgAPP mice, a transgenic model of Alzheimer's disease (AD), show that dietary this compound may offer protective benefits. This compound administration (30 mg/kg/day for 4 weeks) improved the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio, a marker of intracellular redox homeostasis, in the brains of these mice. [] this compound also exhibited a stronger effect compared to quercetin in diminishing malonaldehyde (MDA) levels and enhancing antioxidant enzyme activities in the cortex and hippocampus. []
Q4: How does this compound impact inflammation in asthma?
A4: this compound shows promising anti-inflammatory effects in a mouse model of asthma exacerbated by cigarette smoke exposure. Treatment with this compound effectively inhibited airway cellular infiltration and reduced the levels of Th2 and Th17 cytokines, both crucial players in asthma pathogenesis. [] this compound also demonstrated a regulatory effect on T-cell populations, increasing CD4+CD25+Fox3+ Treg cells while suppressing Th17 cells, further contributing to its anti-inflammatory action. []
Q5: Can this compound protect against bleomycin-induced lung fibrosis?
A5: Research suggests a potential protective role for this compound against lung fibrosis. In a study using a bleomycin-induced lung fibrosis model in rats, this compound administration (50 and 100 mg/kg orally for 3 weeks) significantly reduced lung injury markers, improved lung antioxidant capacity, and decreased the expression of fibrosis-related biomarkers like transforming growth factor beta 1 (TGF-β1), collagen I, collagen III, and α-SMA. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound (quercetin-3-rutinoside) possesses the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol.
Q7: Are there any studies analyzing the spectroscopic properties of this compound?
A7: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. For instance, UV and circular dichroism (CD) spectrophotometries were employed to study the complexation of this compound with cyclodextrins, providing insights into the stability and structural characteristics of the resulting complexes. []
Q8: How does this compound perform under UVC irradiation, and what are the implications for viral inactivation of biological products?
A8: This section requires further clarification as the term "catalytic properties" might not be directly applicable to this compound in the context of the provided research. This compound primarily exhibits biological activities through interactions with enzymes, receptors, and signaling pathways rather than functioning as a catalyst itself.
A8: While the provided research papers do not delve deeply into computational studies of this compound, they highlight opportunities for future research in this area. For instance, computational chemistry approaches could be employed to further explore the structural basis of this compound's interactions with targets like PDI or to design and optimize novel this compound derivatives with enhanced activity and bioavailability.
Q9: Does esterification of this compound influence its antioxidant activity?
A9: Research suggests that modifying this compound's structure through esterification can enhance its antioxidant capacity. Specifically, esterifying the 4-OH group in the rhamnose moiety of this compound with stearic acid, lauric acid, or caproic acid resulted in the formation of this compound esters that demonstrated improved antioxidant properties compared to unmodified this compound. [] Among the esters, this compound-4″'-O-caproate exhibited the most potent antioxidant activity. []
Q10: Are there any examples of this compound being formulated for drug delivery?
A11: Yes, this compound has been successfully loaded onto SBA-16 mesoporous silica to create a controlled-release drug delivery system (this compound-SBA-16). [] This formulation allows for sustained release of this compound over an extended period, potentially enhancing its therapeutic efficacy. The release kinetics of this compound from this system followed the Higuchi model, demonstrating a controlled and sustained release profile. []
Q11: Does this compound cross the blood-brain barrier?
A12: Yes, evidence suggests that this compound can cross the blood-brain barrier. Studies investigating its effects on Alzheimer's disease models demonstrate its ability to modulate brain-specific parameters, indicating its presence in the brain following administration. [, ]
Q12: What is known about the metabolism of this compound?
A13: this compound metabolism involves the action of gut microbiota. For instance, when a high dose of this compound (2 mg) was administered directly into the duodenum of rats, the microbial metabolite 3-hydroxyphenylacetic acid was detected in plasma samples. [] This suggests that the gut microbiota play a significant role in metabolizing this compound, potentially influencing its bioavailability and bioactivity. []
Q13: What in vitro models have been used to study this compound's anti-cancer activity?
A14: this compound's anti-cancer potential has been investigated using various human cancer cell lines, including WEHI‐3 leukemia cells [] and HT-29 colon adenocarcinoma cells. [] In vitro studies on WEHI-3 cells demonstrated that this compound induces apoptosis in a dose- and time-dependent manner. []
Q14: Has this compound demonstrated efficacy in in vivo models of diabetes?
A15: Yes, this compound has shown promising effects in preclinical studies using streptozotocin-induced diabetic models. For instance, in a rat model of diabetic neuropathy, this compound administration (50 and 100 mg/kg/day for 6 weeks) significantly improved pain-related behavior, attenuated oxidative stress in the sciatic nerve, and restored antioxidant enzyme activities. []
A14: The provided research papers do not offer specific details on resistance mechanisms related to this compound's activities. Further research is needed to explore potential resistance development and cross-resistance with other compounds, particularly in the context of its anti-cancer and anti-thrombotic properties.
A14: While the provided research focuses primarily on the therapeutic potential of this compound, it's essential to acknowledge that comprehensive toxicological studies are crucial for establishing its safety profile. Long-term studies evaluating potential adverse effects are necessary before considering this compound for clinical applications.
A13: The development of this compound-loaded SBA-16 mesoporous silica [] represents a promising strategy for targeted drug delivery. Further research could explore modifying the SBA-16 particles with specific ligands to target this compound delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy and minimizing off-target effects.
A14: The provided research highlights the potential of utilizing specific biomarkers to monitor this compound's therapeutic efficacy. For example, measuring the GSH/GSSG ratio in biological samples could serve as a potential biomarker for assessing this compound's antioxidant effects in conditions like Alzheimer's disease. [] Similarly, measuring the expression levels of fibrosis-related biomarkers like TGF-β1, collagen I, and α-SMA could help monitor this compound's efficacy in treating lung fibrosis. []
Q15: What analytical techniques are commonly employed to quantify this compound?
A16: Several analytical techniques are used to determine this compound levels in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying this compound in plant materials, [, , , ] pharmaceutical formulations, [, ] and biological samples. [] Other techniques include spectrophotometry, [, ] thin-layer chromatography (TLC), [] and voltammetry. [, ]
A15: While the provided research primarily focuses on this compound's medicinal properties, its environmental fate and potential impact require further investigation. Assessing this compound's biodegradability and ecotoxicological effects is crucial for ensuring its sustainable and environmentally responsible use.
Q16: How does this compound's solubility impact its bioavailability?
A17: this compound's low aqueous solubility presents a significant challenge for its oral bioavailability. [, ] Strategies like complexation with cyclodextrins have been shown to dramatically enhance this compound's dissolution rate, leading to improved absorption from the gastrointestinal tract and subsequently higher bioavailability. []
A18: The development and validation of accurate, precise, and specific analytical methods are critical for this compound research. Researchers developing HPLC methods for this compound quantification typically validate their methods according to international guidelines, ensuring the reliability and accuracy of their results. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。